molecular formula C40H25N7Na4O15S4 B12731427 Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate CAS No. 94134-51-7

Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate

Cat. No.: B12731427
CAS No.: 94134-51-7
M. Wt: 1063.9 g/mol
InChI Key: KBRYLTBCMXFYQO-UHFFFAOYSA-J
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Description

Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings. Azo dyes are widely used due to their stability and ability to produce a wide range of colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate involves multiple steps. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The compound is then purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bonds typically yields aromatic amines, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize results.

    Biology: Employed in staining techniques to highlight specific structures in biological samples.

    Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.

    Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and paints.

Mechanism of Action

The mechanism of action of tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate involves its interaction with various molecular targets. The azo groups in the compound can form stable complexes with metal ions, which can affect the compound’s color and stability. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 5-(acetylamino)-3-[[4-[[3,5-dimethyl-4-[(8-sulphonato-2-naphthyl)azo]phenyl]azo]-2-ethoxy-6-sulphonato-1-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonate
  • Tetrasodium 3-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,5-disulphonate

Uniqueness

Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate is unique due to its specific structure, which imparts distinct color properties and stability. The presence of multiple azo groups and sulphonate functionalities enhances its solubility and interaction with various substrates, making it highly versatile for different applications.

Properties

CAS No.

94134-51-7

Molecular Formula

C40H25N7Na4O15S4

Molecular Weight

1063.9 g/mol

IUPAC Name

tetrasodium;5-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C40H29N7O15S4.4Na/c1-21(48)37(40(50)41-23-8-3-2-4-9-23)46-45-32-20-25(63(51,52)53)16-22-17-35(66(60,61)62)38(39(49)36(22)32)47-44-31-15-14-30(26-10-5-6-11-27(26)31)43-42-24-18-29-28(34(19-24)65(57,58)59)12-7-13-33(29)64(54,55)56;;;;/h2-20,37,49H,1H3,(H,41,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4

InChI Key

KBRYLTBCMXFYQO-UHFFFAOYSA-J

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC7=C(C=CC=C7S(=O)(=O)[O-])C(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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